molecular formula C11H16O B2442112 (5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one CAS No. 85710-66-3

(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No. B2442112
CAS RN: 85710-66-3
M. Wt: 164.248
InChI Key: CNIGYRRBFLTZNO-JTQLQIEISA-N
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Description

“(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C10H14O . It is also known as L(-)-Carvone . This compound is used as a flavor additive in foods such as chewing gum and is the main raw material of gummy candy and spices. It is also used in medicine and toothpaste and other spices .


Molecular Structure Analysis

The molecular structure of “(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” has a density of 0.959 g/mL at 25 °C (lit.), a melting point of 25°C, a boiling point of 227-230 °C (lit.), and a flash point of 192°F . It is practically insoluble in water .

Scientific Research Applications

Theoretical and Experimental Analyses

(5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one and its derivatives are subjects of both experimental and theoretical studies to understand their properties and applications in scientific research. For example, Aysha Fatima et al. (2021) explored the properties of a similar compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), using a combination of experimental spectroscopies and theoretical studies. This research highlighted the molecule's charge distribution, donor–acceptor interactions, and potential for ligand-protein interactions, suggesting its utility in synthesizing nitrogen-containing compounds and in drug design applications Aysha Fatima et al., 2021.

Synthesis and Chemical Reactions

The compound and related cyclohexenones are utilized in regio- and stereoselective syntheses, demonstrating their importance in creating complex organic structures. Tamejiro Hiyama et al. (1981) described the cyclopentannulation with ketones and propargyl alcohol derivatives, leading to the synthesis of valuable organic compounds like dl-Nootkatone and dl-Muscopyridine, showcasing the chemical's versatility in synthetic organic chemistry Tamejiro Hiyama et al., 1981.

Catalytic Activities and Molecular Docking Studies

Compounds related to (5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one have been examined for their catalytic activities and potential in drug discovery. For instance, Xiaoming Zeng et al. (2009) synthesized a stable spirocyclic (alkyl)(amino)carbene from a related cyclohexenone, highlighting its efficiency as a ligand for transition metal-based catalysts and its application in the synthesis of nitrogen-containing heterocycles Xiaoming Zeng et al., 2009.

Anticancer Properties and Biological Activities

Molecular docking studies have also indicated the potential of cyclohexenone derivatives as anticancer agents. M. Kokila et al. (2017) conducted crystal and molecular docking studies of a biscyclohexane diol derivative with focal adhesion kinase (FAK), revealing its considerable bacterial inhibition and potential as a pharmaceutical agent due to its biological activities M. Kokila et al., 2017.

Safety and Hazards

The compound is associated with hazard statements H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5S)-2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGYRRBFLTZNO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(C1)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@H](C1)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

CAS RN

85710-66-3
Record name (5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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